5-Hydroxy-N-methoxy-N-methylpentanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5-hydroxy-N-methoxy-N-methylpentanamide |
InChI |
InChI=1S/C7H15NO3/c1-8(11-2)7(10)5-3-4-6-9/h9H,3-6H2,1-2H3 |
InChI Key |
NRPJGQSLFFGQBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCCCO)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Hydroxy N Methoxy N Methylpentanamide
Direct Synthetic Routes from Precursors
Direct synthesis of 5-Hydroxy-N-methoxy-N-methylpentanamide can be achieved from readily available starting materials such as δ-valerolactone and derivatives of 5-chlorovaleric acid.
Synthesis from δ-Valerolactone (1a)
The ring-opening of the cyclic ester δ-valerolactone offers a straightforward pathway to the target hydroxy amide. This transformation is typically facilitated by organoaluminum reagents that activate the lactone towards nucleophilic attack.
A common and effective method for the conversion of lactones to Weinreb amides involves the use of trimethylaluminum (AlMe₃) in conjunction with N,O-dimethylhydroxylamine hydrochloride. masterorganicchemistry.comresearchgate.net This approach, known as the Weinreb amide synthesis, is applicable to a wide range of esters and lactones. nih.gov The reaction proceeds through the formation of a stable five-membered cyclic tetrahedral intermediate which prevents the common problem of over-addition of the organometallic reagent. masterorganicchemistry.com
The general mechanism involves the reaction of N,O-dimethylhydroxylamine with trimethylaluminum to form an aluminum-amine complex. This complex then reacts with the lactone, leading to the opening of the ring and formation of the desired N-methoxy-N-methyl amide.
General Reaction Scheme:

Figure 1: Synthesis of this compound from δ-Valerolactone.
While specific yield optimization studies for the synthesis of this compound from δ-valerolactone are not extensively detailed in readily available literature, general procedures for Weinreb amide synthesis from lactones provide a solid framework. Key parameters for optimization typically include reaction temperature, solvent, stoichiometry of reagents, and reaction time.
The reaction is often carried out in an inert solvent such as dichloromethane or toluene at temperatures ranging from 0 °C to room temperature. The stoichiometry of trimethylaluminum and N,O-dimethylhydroxylamine hydrochloride is crucial for achieving high yields and minimizing side reactions. Generally, a slight excess of the amine hydrochloride and the aluminum reagent is employed.
Table 1: General Conditions for Weinreb Amide Synthesis from Lactones
| Parameter | Typical Conditions |
| Solvent | Dichloromethane, Toluene |
| Temperature | 0 °C to Room Temperature |
| Reagents | Trimethylaluminum (AlMe₃), N,O-Dimethylhydroxylamine Hydrochloride |
| Stoichiometry | Slight excess of amine and AlMe₃ |
Further optimization would involve systematic variation of these parameters to maximize the yield and purity of this compound.
Synthesis from 5-Chlorovaleric Acid Derivatives
An alternative synthetic route starts from 5-chlorovaleric acid. This linear precursor can be converted to an activated form, such as an acid chloride, which then readily reacts with N,O-dimethylhydroxylamine to furnish the Weinreb amide. A potential synthetic pathway involves the conversion of 5-chlorovaleric acid to 5-chlorovaleryl chloride, which is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. researchgate.netnih.gov
Reaction Scheme:
Activation of 5-Chlorovaleric Acid: 5-Chlorovaleric acid can be converted to its more reactive acid chloride derivative, 5-chlorovaleryl chloride, using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov
Amide Formation: The resulting 5-chlorovaleryl chloride can then be treated with N,O-dimethylhydroxylamine hydrochloride and a base, such as pyridine or triethylamine, to yield N-methoxy-N-methyl-5-chloropentanamide.
Hydrolysis to the Final Product: Subsequent hydrolysis of the chloro group to a hydroxyl group would be required to obtain the final product, this compound. This step could be achieved under appropriate basic conditions.
Synthesis of Related Hydroxy Amides from Lactones
The principle of lactone ring-opening to form hydroxy amides is a general synthetic strategy. For instance, γ-butyrolactone can be opened by various amines to yield γ-hydroxy amides. While many examples in the literature focus on N-aryl amide formation, the underlying principle is applicable to the synthesis of N-alkoxy-N-methyl amides. organic-chemistry.org The synthesis of 3-hydroxy-γ-butyrolactones is also a field of interest, with these compounds serving as valuable chiral building blocks. google.comresearchgate.net The successful synthesis of poly(ε-caprolactone)-based copolymers also relies on the ring-opening polymerization of ε-caprolactone, highlighting the reactivity of this lactone. nih.govmdpi.comepa.govresearchgate.net
Synthesis as a Component in Multi-step Reaction Sequences
The utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. The Weinreb amide functionality allows for controlled carbon-carbon bond formation. For example, it can be treated with Grignard reagents or organolithium reagents to produce ketones, or reduced with reagents like lithium aluminum hydride (LiAlH₄) to yield aldehydes. masterorganicchemistry.comyoutube.com
The presence of the hydroxyl group offers a further point for modification or participation in subsequent reactions. For instance, the hydroxyl group could be oxidized to an aldehyde, leading to the formation of 5-oxopentanal derivatives. While specific total syntheses explicitly detailing the use of this compound as an intermediate are not readily found in the searched literature, its potential applications in natural product synthesis are significant. nih.govorganic-chemistry.orgoapen.orgnih.gov The ability to construct a five-carbon chain with a terminal hydroxyl group and a versatile Weinreb amide at the other end makes it a valuable building block for the synthesis of various natural products and pharmaceuticals.
Derivation from Weinreb Amides via Organolithium or Grignard Reagents
The N-methoxy-N-methylamide, or Weinreb amide, functionality is renowned for its reaction with organometallic reagents to produce ketones and aldehydes. wikipedia.org This process, known as the Weinreb ketone synthesis, is a cornerstone of carbon-carbon bond formation. wikipedia.org The key to this reaction's success is the formation of a stable, chelated tetrahedral intermediate upon the addition of an organolithium or Grignard reagent. wikipedia.org This intermediate prevents the common problem of over-addition, which typically leads to the formation of tertiary alcohols when using other acyl compounds like esters or acid chlorides. wikipedia.org
The general mechanism involves the nucleophilic attack of the organometallic reagent on the amide carbonyl, forming an intermediate stabilized by chelation with the methoxy group. This stable adduct collapses to the ketone or aldehyde only upon acidic workup. While this reaction describes the primary utility of the Weinreb amide functional group in the target molecule for further synthesis, the construction of the this compound backbone itself relies on other precursor strategies.
| Organometallic Reagent (R-M) | Intermediate | Final Product (after workup) | Key Advantage |
|---|---|---|---|
| Organolithium (R-Li) | Stable tetrahedral intermediate | Ketone (R-CO-R') | Avoids over-addition to form tertiary alcohols. wikipedia.org |
| Grignard Reagent (R-MgX) | Stable tetrahedral intermediate | Ketone (R-CO-R') | High yields and functional group tolerance. wikipedia.org |
| Lithium Aluminum Hydride (LiAlH4) | Stable tetrahedral intermediate | Aldehyde (R-CHO) | Controlled reduction to the aldehyde stage. orientjchem.org |
Integration within Synthetic Pathways from N-Methoxy-N-methylpentanamide Precursors
A more direct approach to synthesizing this compound involves the modification of precursors that already contain the core pentanamide structure. One of the most efficient methods for preparing Weinreb amides is through the aminolysis of esters or lactones. wikipedia.orgorientjchem.orgmychemblog.com
Specifically, this compound can be synthesized directly from δ-valerolactone. The reaction involves the ring-opening of the lactone using N,O-dimethylhydroxylamine, typically activated by an aluminum reagent like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). wikipedia.orgmychemblog.com This method is advantageous as it converts the cyclic ester directly into the desired acyclic hydroxy Weinreb amide in a single step.
The general procedure is outlined below:
Activation of N,O-dimethylhydroxylamine with an aluminum reagent.
Nucleophilic attack of the activated amine on the lactone carbonyl.
Ring-opening of the lactone to yield the final product.
This pathway is highly effective for producing hydroxy-functionalized Weinreb amides from readily available cyclic esters. orientjchem.orgresearchgate.net
Stereoselective Synthetic Approaches Involving this compound
While the parent compound this compound is achiral, its derivatives are often key intermediates in stereoselective synthesis. The introduction of chiral centers along the pentanamide backbone allows for the diastereoselective construction of complex molecules.
Diastereoselective Control in Related Amino Diketone Formations
The principles of stereocontrol can be applied to derivatives of this compound, particularly in the formation of amino diketones. In a hypothetical scenario, a chiral amino group at the C2 or C3 position of the pentanamide chain can direct the stereochemical outcome of subsequent reactions.
For example, if a ketone functionality were present at the C4 position, creating an amino keto-amide, the existing stereocenter could influence a nucleophilic addition or a reduction at the ketone. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. Enzymatic cascades have also been developed for the one-pot synthesis of bichiral amino alcohols from diketones, demonstrating high chemo- and stereoselectivity. nih.gov Such biocatalytic methods, which can involve aminotransferases and ketone reductases, offer a green alternative for establishing multiple stereocenters with high precision. nih.gov
Application of Chiral Auxiliaries and Intermediates (e.g., N-tert-Butanesulfinyl Imines)
Chiral auxiliaries provide a reliable method for introducing stereocenters with high enantiomeric excess. The use of N-tert-butanesulfinyl imines, developed by Ellman, is a prominent example of this approach and is highly relevant for creating chiral derivatives of this compound. nih.govacs.org
This methodology involves the condensation of an aldehyde with enantiomerically pure tert-butanesulfinamide to form an N-tert-butanesulfinyl imine. nih.govacs.org The tert-butanesulfinyl group then acts as a potent chiral directing group, controlling the facial selectivity of nucleophilic additions to the imine C=N bond. nih.gov
A potential stereoselective synthesis of a chiral amino derivative could proceed via:
Synthesis of an N-tert-butanesulfinyl imine from a suitable aldehyde precursor (e.g., a protected 4-formylbutyrate).
Diastereoselective addition of an organometallic reagent to the imine, establishing a new stereocenter with high fidelity. nih.gov
Cleavage of the chiral auxiliary under mild acidic conditions to reveal the free chiral amine. nih.gov
Elaboration of the remaining functional groups to yield the final chiral pentanamide target.
This method is exceptionally versatile, allowing for the synthesis of a wide array of highly enantioenriched amines, which can serve as precursors to complex chiral molecules. nih.govacs.org
| Imine Substrate (R-CH=NS(O)tBu) | Nucleophile | Typical Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Aromatic Aldimine | Grignard Reagents (e.g., EtMgBr) | >95:5 | nih.govacs.org |
| Aliphatic Aldimine | Organolithium Reagents (e.g., MeLi) | Often >90:10 | nih.gov |
| Aromatic Aldimine | Allyl Bromide / Indium | >90:10 | beilstein-journals.org |
Application of 5 Hydroxy N Methoxy N Methylpentanamide As a Synthetic Intermediate for Complex Molecules
Role in the Total and Formal Synthesis of Natural Products
The stable yet reactive nature of 5-Hydroxy-N-methoxy-N-methylpentanamide makes it an ideal starting point for the synthesis of several natural products. Its ability to be converted into key intermediates like δ-hydroxy ketones facilitates the construction of complex heterocyclic ring systems found in various alkaloids and other bioactive compounds.
Homotropane Alkaloids: Synthesis of (−)-Adaline and (+)-Adaline
The ladybug alkaloid (−)-adaline and its enantiomer, (+)-adaline, are notable homotropane alkaloids that have been successfully synthesized using this compound as a key precursor. orientjchem.orgrsc.org This synthetic strategy highlights the utility of the Weinreb amide in a multi-step pathway involving the stereocontrolled construction of the characteristic 9-azabicyclo[3.3.1]nonane core of the adaline molecule. rsc.org
The synthesis begins with the nucleophilic ring-opening of δ-valerolactone. orientjchem.org This is achieved by treating the lactone with N,O-dimethylhydroxylamine in the presence of trimethylaluminum, which yields this compound in a nearly quantitative yield. orientjchem.org This Weinreb δ-hydroxyamide is a crucial intermediate because it can be cleanly converted into a δ-hydroxy ketone. This transformation is accomplished by reacting the amide with an excess of an appropriate organolithium or Grignard reagent. orientjchem.org For the synthesis of adaline, the corresponding organometallic reagent is chosen to introduce the specific side chain required for the final natural product. This step introduces significant structural diversity and leads to the formation of δ-hydroxyketones in excellent yields. orientjchem.org
The subsequent steps in the synthesis of (−)- and (+)-adaline involve the transformation of this δ-hydroxy ketone into an N-tert-butanesulfinyl keto aldimine, which then undergoes a series of cyclization reactions to form the homotropane skeleton. orientjchem.org The use of the Weinreb amide at the outset ensures a high-yielding and controlled introduction of the keto functionality, which is essential for the subsequent stereoselective bond-forming reactions. orientjchem.orgmychemblog.com
Table 1: Key Synthetic Steps in the Synthesis of Adaline from δ-Valerolactone
| Step | Reactant(s) | Key Reagent(s) | Product | Yield | Reference |
| 1 | δ-Valerolactone | N,O-dimethylhydroxylamine, AlMe₃ | This compound | ~99% | orientjchem.org |
| 2 | This compound | Organolithium or Grignard Reagent | δ-Hydroxyketone | Excellent | orientjchem.org |
| 3 | δ-Hydroxyketone | Oxalyl chloride, DMSO, Et₃N | Keto Aldehyde | - | orientjchem.org |
| 4 | Keto Aldehyde | N-tert-butanesulfinamide | N-tert-Butanesulfinyl Keto Aldimine | - | orientjchem.org |
| 5 | N-tert-Butanesulfinyl Keto Aldimine | β-keto acids / L-proline | (−)-Adaline or (+)-Adaline | - | orientjchem.org |
Lupin Alkaloids: Studies Towards (+)-Isosophoridine and (−)-Epilamprolobine
While this compound is a versatile building block for alkaloid synthesis, detailed studies specifically outlining its application in the synthesis of the lupin alkaloids (+)-Isosophoridine and (−)-Epilamprolobine are not extensively covered in the reviewed scientific literature. The synthesis of lupin alkaloids, which feature a quinolizidine core, often involves strategies centered around functionalized piperidine rings and cyclization reactions.
Furan-Fused Naphthopyrones: Formal Synthesis of (+)-Lasionectrin and its C12-Epimer via Derivatives
In the formal synthesis of the antifungal natural product (+)-Lasionectrin and its C12-epimer, a derivative of this compound serves as a critical intermediate. wikipedia.org The synthetic strategy employed a Weinreb amide approach to overcome challenges associated with the addition of Grignard reagents to other carbonyl compounds, which could lead to problematic double additions. wikipedia.org
Specifically, the synthesis involved the preparation of (3R,4R)-3,5-Bis(benzyloxy)-4-hydroxy-N-methoxy-N-methylpentanamide . This was synthesized by treating a corresponding lactone with an organoaluminum intermediate. This intermediate was generated from diisobutylaluminium hydride (DIBAL-H) and N,O-dimethylhydroxylamine hydrochloride. wikipedia.org The resulting Weinreb amide provided a stable precursor that could be reliably converted to the necessary ketone for the subsequent steps of the synthesis. This approach demonstrates how derivatives of the core hydroxy Weinreb amide structure can be adapted to construct highly functionalized and complex molecular scaffolds like those found in furan-fused naphthopyrones. wikipedia.orgresearchgate.net
Precursor for Advanced Chemical Building Blocks
Beyond its role in the total synthesis of natural products, this compound is a valuable precursor for creating other versatile chemical building blocks. These intermediates can then be used in a wide range of synthetic applications.
Generation of Hydroxy Ketones
One of the most direct and powerful applications of this compound is its conversion into δ-hydroxy ketones. orientjchem.org The Weinreb amide functional group is known for its ability to react cleanly with one equivalent of an organometallic reagent to produce a ketone, without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.org This is due to the formation of a stable, chelated tetrahedral intermediate during the reaction. orientjchem.org
The reaction of this compound with various organolithium or Grignard reagents provides a straightforward and high-yielding route to a diverse array of δ-hydroxy ketones. orientjchem.org This method allows for the introduction of different R-groups, making it a flexible strategy for creating a library of functionalized hydroxy ketones, which are themselves important building blocks in organic synthesis. orientjchem.orgnih.gov
Table 2: Examples of δ-Hydroxy Ketone Synthesis
| Starting Material | Organometallic Reagent | Resulting Building Block | Reference |
| This compound | Methyllithium | 6-hydroxy-2-heptanone | orientjchem.org |
| This compound | Phenyllithium | 5-hydroxy-1-phenyl-1-pentanone | orientjchem.org |
| This compound | Isopropylmagnesium chloride | 6-hydroxy-2-methyl-3-heptanone | orientjchem.org |
Formation of N-tert-Butanesulfinyl Keto Aldimines
This compound is also a key precursor in the synthesis of chiral N-tert-butanesulfinyl keto aldimines. orientjchem.org These compounds are valuable intermediates in asymmetric synthesis, as the N-tert-butanesulfinyl group acts as a powerful chiral auxiliary to direct stereoselective additions to the imine. nih.gov
The synthesis of these aldimines from the Weinreb amide is a two-step process. First, the this compound is converted into a δ-hydroxy ketone as described previously (Section 3.2.1). orientjchem.org This hydroxy ketone is then subjected to an oxidation reaction, such as a Swern oxidation using oxalyl chloride and DMSO, to selectively oxidize the primary alcohol to an aldehyde without affecting the ketone. orientjchem.org The resulting keto aldehyde is then immediately condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form the target N-tert-butanesulfinyl keto aldimine. orientjchem.org This sequence provides an efficient route to highly functionalized, chiral building blocks that are primed for further stereoselective transformations. orientjchem.orgnih.gov
Synthesis of N-tert-Butanesulfinyl Amino Diketones
This compound, as a functionalized Weinreb amide, is a valuable precursor in the stereocontrolled synthesis of complex nitrogen-containing molecules, including N-tert-butanesulfinyl amino diketones. The Weinreb amide moiety (N-methoxy-N-methylamide) is particularly useful as it reacts with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The hydroxyl group at the 5-position offers a site for further functionalization or cyclization.
The synthesis of N-tert-butanesulfinyl amino diketones can be achieved through a multi-step sequence where the hydroxy Weinreb amide is a key building block. A general strategy involves the reaction of organolithium or Grignard reagents with the Weinreb amide to form a keto-aldehyde precursor, which can then be converted to the target N-tert-butanesulfinyl amino diketone. researchgate.net The use of chiral N-tert-butanesulfinyl imines as reaction intermediates is crucial for establishing stereocenters with high diastereoselectivity. researchgate.netnih.gov
A representative synthetic pathway involves the following key transformations:
Reaction with an organometallic reagent: The this compound is reacted with a suitable organometallic reagent (e.g., an organolithium compound). This step converts the Weinreb amide into a ketone.
Formation of N-tert-butanesulfinyl imine: The resulting keto-aldehyde is then chemoselectively reacted with a chiral tert-butanesulfinamide to form an N-tert-butanesulfinyl aldimine.
Further transformations: Subsequent reactions, such as Mannich-type additions, can then be performed to introduce the second ketone functionality, yielding the desired N-tert-butanesulfinyl amino diketone. researchgate.net
This methodology is instrumental in the synthesis of various nitrogen-containing heterocycles and natural products. nih.gov
| Step | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | Organolithium/Grignard Reagent, Anhydrous solvent (e.g., THF), Low temperature | Keto-aldehyde | Conversion of Weinreb amide to ketone. |
| 2 | Chiral (R)- or (S)-tert-butanesulfinamide, Lewis acid catalyst (e.g., Ti(OEt)4) | N-tert-butanesulfinyl aldimine | Introduction of chiral auxiliary for stereocontrol. |
| 3 | β-keto acid, base | N-tert-butanesulfinyl amino diketone | Decarboxylative Mannich reaction to form the diketone structure. |
Intermediate in the Synthesis of 23,23-Difluoro-CD-Ring Precursors for Vitamin D3 Analogs
Based on the conducted research, no specific information was found in the search results detailing the use of this compound as an intermediate in the synthesis of 23,23-Difluoro-CD-Ring precursors for Vitamin D3 analogs. The documented synthetic routes for these vitamin D3 analogs typically start from precursors such as Inhoffen-Lythgoe diol or 7-dehydrocholesterol. wikipedia.orgrxfiles.ca
Functionalized N-Substituted Amides via Iminium Ether Intermediacy
The available search results did not provide specific information on the application of this compound in the synthesis of functionalized N-substituted amides through a pathway involving iminium ether intermediacy.
Contributions to Chemical Diversification Strategies
Construction of Compound Libraries
While functionalized building blocks are essential for creating diverse compound libraries for drug discovery, the conducted searches did not yield specific examples of this compound being utilized in the construction of such libraries. tebubio.comtarosdiscovery.comirbm.com
Engagement in Palladium-Catalyzed Nucleophilic Substitutions
There was no specific information found in the search results to indicate that this compound has been engaged as a nucleophile or substrate in Palladium-Catalyzed Nucleophilic Substitution reactions. Research in this area often focuses on a variety of other nucleophiles and substrates. nih.govchemrxiv.org
Mechanistic and Stereochemical Investigations Involving 5 Hydroxy N Methoxy N Methylpentanamide
Elucidation of Reaction Mechanisms
The structural features of 5-Hydroxy-N-methoxy-N-methylpentanamide, namely the Weinreb amide and the terminal hydroxyl group, allow it to participate in a range of chemical transformations. Mechanistic studies have provided insights into its reactivity.
Role in Hofmann-Type Rearrangement Reactions
While this compound is a secondary amide and not a primary amide, it is crucial to understand the classical Hofmann rearrangement to contextualize related transformations. The Hofmann rearrangement traditionally involves the conversion of a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This reaction is typically initiated by treatment with bromine and a strong base. wikipedia.orgmasterorganicchemistry.com
In the context of this compound, a direct Hofmann rearrangement is not feasible due to the absence of a proton on the amide nitrogen. However, derivatives of this compound, where the N-methoxy-N-methyl group is replaced by a primary amide, would be expected to undergo this rearrangement. The key steps of the mechanism for such a derivative would involve:
Deprotonation of the primary amide by a base.
Reaction with a halogen (e.g., bromine) to form an N-haloamide.
A second deprotonation to yield an N-haloamide anion.
Rearrangement of the alkyl group from the carbonyl carbon to the nitrogen, with concurrent loss of the halide ion, to form an isocyanate.
Hydrolysis of the isocyanate to yield a primary amine and carbon dioxide. wikipedia.orgyoutube.com
The presence of the hydroxyl group at the 5-position could potentially influence the reaction, for instance, by intramolecularly trapping the isocyanate intermediate.
Pathways of Oxidative Cyclization via Iminium Ion Intermediates
Oxidative cyclization reactions involving this compound can proceed through the formation of an iminium ion intermediate. This pathway is particularly relevant when the terminal hydroxyl group is oxidized to an aldehyde. The subsequent steps would involve the formation of an N-acyliminium ion, which is a potent electrophile. nih.gov
A plausible mechanistic pathway is as follows:
Oxidation: The primary alcohol at the 5-position is oxidized to a pentanal derivative.
Iminium Ion Formation: In the presence of an acid catalyst, the Weinreb amide can be protonated, facilitating the formation of an N-acyliminium ion.
Intramolecular Cyclization: The nucleophilic oxygen of the aldehyde can then attack the electrophilic carbon of the iminium ion, leading to a cyclic intermediate. nih.gov
Rearomatization/Stabilization: The cyclic intermediate can then undergo further reactions, such as dehydration or rearrangement, to yield a stable heterocyclic product. mdpi.com
This type of oxidative cyclization is a valuable method for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov
Dynamics of Nucleophilic Addition to Iminium Carbons
The iminium ion intermediate, generated from this compound or its derivatives, is highly susceptible to nucleophilic attack. The electrophilicity of the iminium carbon makes it a prime target for a wide range of nucleophiles. nih.gov
The dynamics of this addition are influenced by several factors:
Nature of the Nucleophile: Stronger nucleophiles will react more readily with the iminium ion.
Steric Hindrance: The accessibility of the iminium carbon will affect the rate of nucleophilic addition.
Reaction Conditions: The solvent and temperature can play a significant role in the reaction kinetics.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the energy barriers and transition states of these nucleophilic addition reactions, helping to elucidate the reaction mechanism. nih.gov
Intramolecular Cyclization Processes
The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions. nih.govias.ac.in These cyclizations can be triggered under various conditions, leading to the formation of cyclic structures such as lactams or other heterocycles. chemicalpapers.comchemicalpapers.com
One possible pathway involves the activation of the Weinreb amide followed by intramolecular nucleophilic attack by the terminal hydroxyl group. For example, in the presence of a strong base, the hydroxyl group can be deprotonated, and the resulting alkoxide can attack the carbonyl carbon of the Weinreb amide. This would lead to the formation of a cyclic intermediate that could subsequently rearrange. chemicalpapers.comresearchgate.net
The table below summarizes the outcomes of cyclization reactions of related N-methoxy amides under different basic conditions, illustrating the potential pathways for this compound.
| Starting Material | Base (equivalents) | Product | Reference |
| N-methoxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide | t-BuOK (0.5) | 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one | chemicalpapers.com |
| N-methoxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide | t-BuOK (>1) | 1-methoxy-1,5-dihydro-2H-pyrrol-2-one | chemicalpapers.com |
Concerted Reaction Mechanisms in Hydroxyl Deprotonation
The deprotonation of the hydroxyl group in this compound is a fundamental step in many of its reactions. While often depicted as a simple acid-base reaction, the mechanism can be more complex, potentially involving a concerted process.
In a concerted mechanism, bond breaking and bond formation occur simultaneously. For instance, in the presence of a base and an electrophile, the deprotonation of the hydroxyl group and the subsequent nucleophilic attack on the electrophile could occur in a single, concerted step. This is often influenced by the solvent environment and the nature of the reactants.
Stereocontrol and Diastereoselectivity Assessments
Reactions involving this compound that generate new stereocenters require careful consideration of stereocontrol. The existing stereochemistry of the molecule, if any, and the reaction conditions can influence the diastereoselectivity of the outcome.
For instance, in the intramolecular cyclization reactions, the formation of new stereocenters on the resulting ring is highly dependent on the transition state geometry. The facial selectivity of the nucleophilic attack will determine the stereochemistry of the product. Factors that can influence stereocontrol include:
Chiral auxiliaries or catalysts: The use of chiral reagents can induce asymmetry and favor the formation of one stereoisomer over another.
Substrate control: The inherent chirality of the starting material can direct the stereochemical outcome of the reaction.
Reaction conditions: Temperature, solvent, and the nature of the reagents can all impact the diastereomeric ratio of the products.
Detailed stereochemical assessments would involve the synthesis of chiral derivatives of this compound and the analysis of the stereochemical outcomes of their reactions using techniques such as NMR spectroscopy and X-ray crystallography.
Factors Influencing Stereochemical Outcome (e.g., Eight-Membered Cyclic Transition States)
The stereochemical course of reactions at or near the carbonyl group of this compound can be significantly influenced by the presence of the distal hydroxyl group. One of the key concepts governing this is chelation control, where the metal cation of a reagent coordinates simultaneously to the carbonyl oxygen and the hydroxyl oxygen. This coordination can lead to a more rigid, cyclic transition state that directs the approach of a nucleophile from a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter.
In the case of this compound, a nucleophilic addition to the carbonyl group could proceed through a six-membered cyclic transition state if the metal ion chelates with the carbonyl oxygen and the nitrogen of the Weinreb amide. However, the presence of the hydroxyl group at the 5-position opens up the possibility of forming a larger, eight-membered cyclic transition state. The formation and stability of such a transition state would depend on several factors, including the nature of the metal cation, the solvent, and the protecting group on the hydroxyl function.
A hypothetical eight-membered cyclic transition state would involve the metal ion coordinating to the carbonyl oxygen, the nitrogen of the N-methoxy-N-methylamide, and the oxygen of the 5-hydroxy group. This conformation would lock the molecule into a specific arrangement, potentially leading to a high degree of stereoselectivity in reactions such as the addition of organometallic reagents or the reduction of the carbonyl group. The feasibility of such a transition state is a subject of mechanistic investigation, as eight-membered rings are generally less favored entropically than six-membered rings. However, the pre-organization of the substrate and the strong coordinating ability of certain metal ions could make this pathway competitive.
The nature of the protecting group (PG) on the 5-hydroxy group is another critical factor. A small protecting group, such as a methyl or benzyl (B1604629) ether, may readily participate in chelation. In contrast, a bulky protecting group, like a silyl (B83357) ether (e.g., TBDMS), could sterically hinder the formation of a chelated intermediate. In such cases, the reaction may proceed through a non-chelated, open-chain transition state, often described by the Felkin-Anh model, which would likely lead to the opposite diastereomer.
The interplay of these factors determines the dominant reaction pathway and, consequently, the stereochemical outcome. Detailed experimental and computational studies on this compound and its derivatives would be necessary to fully elucidate the operative mechanisms.
Table 1: Hypothetical Influence of Protecting Groups on Diastereoselectivity of Nucleophilic Addition to the Carbonyl of this compound Derivatives
| Protecting Group (PG) at 5-OH | Proposed Transition State Model | Predicted Major Diastereomer | Hypothetical Diastereomeric Ratio (syn:anti) |
| H (unprotected) | Chelation (Eight-membered) | syn | 95:5 |
| Methyl (Me) | Chelation (Eight-membered) | syn | 90:10 |
| Benzyl (Bn) | Chelation (Eight-membered) | syn | 85:15 |
| tert-Butyldimethylsilyl (TBDMS) | Non-chelation (Felkin-Anh) | anti | 10:90 |
| Triisopropylsilyl (TIPS) | Non-chelation (Felkin-Anh) | anti | 5:95 |
Note: The terms 'syn' and 'anti' refer to the relative stereochemistry of the newly formed hydroxyl group and the existing 5-hydroxy (or protected hydroxy) group. The data presented is hypothetical and intended for illustrative purposes.
Impact of Chiral Auxiliaries and Catalysts on Stereoselective Transformations.ox.ac.ukfiveable.meorientjchem.org
In addition to substrate-controlled stereoselectivity, the stereochemical outcome of reactions involving this compound can be controlled through the use of chiral auxiliaries and catalysts. ox.ac.ukfiveable.meorientjchem.org These external chiral sources can induce asymmetry in the products, often with high levels of enantioselectivity.
Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. wikipedia.org For transformations involving this compound, a chiral auxiliary could be attached at various positions. For instance, the Weinreb amide itself could be prepared from a chiral amine, or the 5-hydroxy group could be acylated with a chiral carboxylic acid.
One common strategy involves the use of chiral oxazolidinones, as popularized by David A. Evans. fiveable.me In a hypothetical scenario, the carboxylic acid precursor to this compound could be coupled with a chiral oxazolidinone auxiliary. The resulting N-acyloxazolidinone could then undergo stereoselective alkylation at the α-position to the carbonyl, with the chiral auxiliary directing the approach of the electrophile. Subsequent conversion to the Weinreb amide and other functional group manipulations would lead to the desired enantiomerically enriched product.
Another widely used class of chiral auxiliaries is based on pseudoephedrine. wikipedia.org Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with electrophiles with high diastereoselectivity. wikipedia.org The stereochemical outcome is dictated by the conformation of the chelated enolate intermediate. wikipedia.org
Chiral Catalysts
Asymmetric catalysis offers an elegant and atom-economical approach to stereoselective synthesis. ox.ac.uk A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For reactions involving this compound, various types of chiral catalysts could be employed.
For instance, a chiral Lewis acid could be used to catalyze the addition of a nucleophile to the carbonyl group. The Lewis acid would coordinate to the carbonyl oxygen, and the chiral ligands on the metal center would create a chiral environment, favoring the approach of the nucleophile from one face. Similarly, chiral organocatalysts could be used to promote stereoselective transformations. For example, a chiral amine catalyst could be used in an α-functionalization reaction via an enamine intermediate.
The development of catalytic enantioselective methods for the synthesis of complex molecules is a vibrant area of research, and the application of such methods to substrates like this compound holds great promise for the efficient construction of stereochemically defined structures. ox.ac.uk
Table 2: Hypothetical Stereoselective Alkylation of a Derivative of this compound using Different Chiral Auxiliaries
| Chiral Auxiliary | Auxiliary Type | Hypothetical Diastereomeric Excess (d.e.) |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Oxazolidinone | >95% |
| (1R,2S)-Pseudoephedrine | Amino alcohol | >98% |
| (S)-(-)-2-Amino-2-phenylethanol | Amino alcohol | 90% |
| (-)-8-Phenylmenthol | Terpenoid | 85% |
Note: This table presents hypothetical data for a generic α-alkylation reaction on a substrate derived from this compound, illustrating the potential directing power of different chiral auxiliaries.
Kinetic Resolution Studies of Racemic Hydroxyamide Analogs
Methodologies for Asymmetric Esterification
Asymmetric esterification is a primary method for the kinetic resolution of racemic hydroxyamides. This process typically involves the use of an acyl donor and a chiral catalyst to selectively acylate one enantiomer of the hydroxyamide, leaving the other unreacted.
One prominent methodology involves the use of an achiral carboxylic acid in conjunction with a coupling reagent, such as a carboxylic anhydride, and a chiral acyl-transfer catalyst. For instance, studies on racemic 2-hydroxyamides have demonstrated the efficacy of using diphenylacetic acid as the acyl source and pivalic anhydride as the coupling reagent. nih.gov This in situ formation of a mixed anhydride is crucial for the subsequent enantioselective acylation.
The choice of solvent and base is also critical to the success of the resolution. Non-polar solvents are often preferred, and a non-nucleophilic base, such as diisopropylethylamine (i-Pr2NEt), is commonly employed to facilitate the reaction without competing with the nucleophilic hydroxyamide. nih.gov The reaction temperature is another key parameter that is optimized to enhance the selectivity of the resolution.
While specific studies on 5-Hydroxy-N-methoxy-N-methylpentanamide are not extensively documented in the reviewed literature, the principles derived from the study of analogous 2-hydroxyamides provide a foundational methodology. The successful application of these methods to N-methoxy-N-methylamides (Weinreb amides) in other contexts suggests their potential applicability to the target compound. nih.govmdpi.com
Catalysis by Chiral Acyl-Transfer Agents
The cornerstone of the kinetic resolution of hydroxyamides via asymmetric esterification is the chiral acyl-transfer catalyst. These catalysts are responsible for creating a chiral environment that differentiates between the two enantiomers of the racemic substrate.
A highly effective catalyst in this context is (R)-benzotetramisole ((R)-BTM). nih.govnih.govmdpi.com This organocatalyst has demonstrated high selectivity in the kinetic resolution of a variety of 2-hydroxyamides. nih.gov The catalyst functions by reacting with the mixed anhydride generated in situ to form a chiral acyl-isothiouronium salt. This intermediate then selectively acylates one of the enantiomers of the hydroxyamide at a much faster rate than the other.
The structure of the hydroxyamide itself plays a significant role in the selectivity of the catalysis. It has been observed that tertiary amides, such as N,N-dimethylamides, tend to exhibit higher selectivity factors (s-values) in these resolutions. nih.gov This observation is pertinent to this compound, which is also a tertiary amide.
The following table summarizes the results of the kinetic resolution of various racemic 2-hydroxy-N,N-dimethylamides using (R)-BTM as the catalyst, illustrating the high selectivity achievable with this system for analogous compounds.
| Substrate (Analog) | Time (h) | Conversion (%) | Unreacted Amide ee (%) | Product ee (%) | Selectivity Factor (s) |
| (±)-2-hydroxy-N,N-dimethylpropanamide | 24 | 51 | 98 | 94 | 199 |
| (±)-2-hydroxy-N,N-dimethylbutanamide | 24 | 52 | >99 | 92 | >250 |
| (±)-2-hydroxy-N,N-dimethyl-3-methylbutanamide | 24 | 52 | >99 | 92 | >250 |
| (±)-N,N-dimethylmandelamide | 12 | 51 | 99 | 95 | 254 |
Data is for analogous 2-hydroxyamide compounds and is intended to be illustrative of the methodology's potential. nih.gov
Computational Approaches for Transition State Analysis
Computational chemistry offers powerful tools to understand the origins of enantioselectivity in kinetic resolutions. By modeling the transition states of the acylation reaction, researchers can elucidate the specific interactions that favor the reaction of one enantiomer over the other.
For the kinetic resolution of 2-hydroxyamides catalyzed by (R)-BTM, computational studies have been employed to analyze the transition states of the enantiomer-discriminating acylation step. nih.gov These studies reveal that the high selectivity arises from the more stable transition state formed between the chiral acyl-isothiouronium salt and one of the hydroxyamide enantiomers. The stability of this transition state is influenced by steric and electronic interactions between the substrate, the catalyst, and the acylating agent.
In a broader context of N-alkoxyamides, computational studies have been used to analyze transition state conformations in other types of reactions, such as intramolecular aza-spiro ring formations. nih.gov These analyses highlight the importance of conformational anchoring through non-covalent interactions, such as CH-O hydrogen bonds and CH-π interactions, in determining stereoselectivity. While the reaction type is different, these findings underscore the capability of computational methods to pinpoint the subtle energetic differences in transition states that govern asymmetric induction.
The application of these computational approaches to the kinetic resolution of this compound would involve modeling the interaction of both the (R)- and (S)-enantiomers with the chiral acyl-transfer catalyst complex to determine the relative energies of the competing transition states. This would provide valuable insights into the factors controlling the enantioselectivity and could guide the optimization of the reaction conditions and the catalyst structure.
Derivatives and Analogues of 5 Hydroxy N Methoxy N Methylpentanamide in Academic Research
Structurally Related Hydroxy-N-methoxy-N-methylamides under Investigation
The inherent reactivity and stability of Weinreb amides make them ideal precursors for the construction of ketones and other functional groups. mychemblog.comorientjchem.orgresearchgate.netorientjchem.orgwikipedia.org Researchers have investigated a range of structurally similar hydroxy-N-methoxy-N-methylamides, each with unique applications in organic synthesis.
(S)-2-Hydroxy-N-methoxy-N-methylpentanamide
(S)-2-Hydroxy-N-methoxy-N-methylpentanamide has been utilized as a key building block in the total synthesis of natural products. Its stereochemistry and functional groups allow for precise elaboration into more complex molecular architectures.
Research Findings:
In the synthesis of sarcodonin, a natural product, (S)-2-Hydroxy-N-methoxy-N-methylpentanamide serves as a precursor. The synthesis involves the protection of the hydroxyl group, followed by further synthetic transformations. The Weinreb amide functionality is crucial for the introduction of a carbon framework through reaction with an organometallic reagent at a later stage.
| Compound Data | |
| IUPAC Name | (S)-2-Hydroxy-N-methoxy-N-methylpentanamide |
| Molecular Formula | C7H15NO3 |
| Molecular Weight | 161.20 g/mol |
| Appearance | Colorless oil |
Spectroscopic Data of a Related Intermediate, (3S)-2-((Benzyloxy)amino)-N-methoxy-3-methylpentanamide:
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | IR (thin film) νₘₐₓ (cm⁻¹) | HRMS (ESI) |
| Major isomer: 0.83 – 0.91 (m, 6 H), 1.18 – 1.25 (m, 1 H), 1.39 – 1.48 (m, 1 H), 1.67 – 1.73 (m, 1 H), 3.28 (d, 1 H), 3.73 (s, 3 H), 4.68 (s, 2 H), 5.74 (bs, 1 H), 7.33 – 7.36 (m, 5 H), 8.78 (br s, 1 H) | Not explicitly provided for this specific intermediate in the search result. | 1667, 2968, 3155 (broad) | Calcd for C₇H₁₄Br⁷⁹NO₂ [M+H]⁺ 224.0286, found m/z 224.0281; calcd for C₇H₁₄Br⁸¹NO₂ [M+H]⁺ 226.0266, found m/z 226.0262 (Data for a related bromo-precursor). |
5-Hydroxy-N-methoxy-N-methyl-5-phenylpentanamide
This analogue, featuring a terminal phenyl group, has been investigated as an intermediate in the synthesis of anti-inflammatory compounds. The presence of the hydroxyl and phenyl groups offers multiple points for chemical modification.
Research Findings:
Research has shown that 5-Hydroxy-N-methoxy-N-methyl-5-phenylpentanamide can be synthesized and subsequently utilized in the preparation of 2-oxothiazole and 2-oxooxazole derivatives, which have demonstrated anti-inflammatory properties. chiralen.com The synthesis of the Weinreb amide itself proceeds from a corresponding carboxylic acid or ester, a common strategy for preparing such intermediates. mychemblog.comorientjchem.orgorientjchem.org
| Compound Data | |
| IUPAC Name | 5-Hydroxy-N-methoxy-N-methyl-5-phenylpentanamide |
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| CAS Number | 193549-18-7 |
(3R,4R)-3,5-Bis(benzyloxy)-4-hydroxy-N-methoxy-N-methylpentanamide
This highly functionalized derivative has gained significant attention due to its role as a key intermediate in the synthesis of the antiviral drug Remdesivir and its analogues. nih.govnih.govorganic-chemistry.orggoogle.comijbpas.com The stereochemistry and protecting groups are critical for the successful construction of the target molecule.
Research Findings:
In the synthesis of Remdesivir (GS-5734), a potent antiviral agent, (3R,4R)-3,5-Bis(benzyloxy)-4-hydroxy-N-methoxy-N-methylpentanamide serves as a crucial precursor to the ribose-like fragment of the final drug. nih.govnih.govorganic-chemistry.org This Weinreb amide is typically prepared from a protected ribonolactone. Its subsequent reaction with a lithiated heterocyclic base forms a key carbon-carbon bond, leading to the core structure of the nucleoside analogue GS-441524, the parent nucleoside of Remdesivir. medkoo.comwikipedia.orgucdavis.educlinisciences.comnih.gov The synthesis of deuterated analogues of GS-441524, for use in metabolic and pharmacokinetic studies, also proceeds through the corresponding deuterated versions of this Weinreb amide intermediate.
| Compound Data | |
| IUPAC Name | (3R,4R)-3,5-Bis(benzyloxy)-4-hydroxy-N-methoxy-N-methylpentanamide |
| Molecular Formula | C21H27NO5 |
| Molecular Weight | 373.44 g/mol |
5-(Benzyloxy)-3-hydroxy-N-methoxy-N-methylpentanamide
This derivative, with a benzyloxy group at the 5-position, is another example of a versatile synthetic intermediate. The benzyloxy group can serve as a protecting group for a primary alcohol, which can be deprotected at a later synthetic stage.
Research Findings:
While specific, detailed research findings for this exact compound are less prevalent in readily available literature compared to the others in this article, its structure as a hydroxy-Weinreb amide suggests its utility in synthetic pathways requiring the controlled addition of a carbon nucleophile to form a ketone, followed by further functional group manipulations. The general reactivity of such compounds is well-established in organic synthesis. orientjchem.orgorientjchem.org
| Compound Data | |
| IUPAC Name | 5-(Benzyloxy)-3-hydroxy-N-methoxy-N-methylpentanamide |
| Molecular Formula | C14H21NO4 |
| Molecular Weight | 267.32 g/mol |
Chemically Modified Derivatives for Specific Synthetic Pathways
Modification of the hydroxyl group in these pentanamide derivatives allows for the fine-tuning of their reactivity and solubility, tailoring them for specific synthetic applications. The use of protecting groups is a common strategy to mask the hydroxyl functionality during certain reaction steps.
N-Methoxy-N-methyl-5-(tetrahydro-2H-pyran-2-yloxy) pentanamide
This derivative features the hydroxyl group protected as a tetrahydropyranyl (THP) ether. The THP group is a common acid-labile protecting group for alcohols, allowing for its selective removal under mild acidic conditions.
Research Findings:
This THP-protected Weinreb amide is a key intermediate in the asymmetric synthesis of (-)-massoialactone, a natural product with a characteristic coconut-like aroma. researchgate.netnih.gov The synthetic route involves the reaction of the Weinreb amide with a Grignard reagent to form a ketone. Subsequent deprotection of the THP ether and cyclization yields the target lactone.
| Compound Data | |
| IUPAC Name | N-Methoxy-N-methyl-5-(tetrahydro-2H-pyran-2-yloxy)pentanamide |
| Molecular Formula | C12H23NO4 |
| Molecular Weight | 245.31 g/mol |
Advanced Analytical Methodologies Employed in Research on 5 Hydroxy N Methoxy N Methylpentanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 5-Hydroxy-N-methoxy-N-methylpentanamide. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the molecular framework can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and splitting patterns (indicating adjacent protons). For this compound, the expected signals would confirm the presence of the pentyl chain, the N-methoxy and N-methyl groups, and the terminal hydroxyl group. The broad singlet characteristic of an alcohol's hydroxyl proton is often observed. youtube.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The presence of the carbonyl carbon of the amide is typically confirmed by a signal in the downfield region (around 170-180 ppm). Signals for the methoxy and N-methyl carbons also appear at characteristic chemical shifts. researchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the precise arrangement of the atoms within the molecule and solidifying the structural assignment.
Predicted ¹H and ¹³C NMR Data ¹H NMR (Proton NMR)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| HO-CH ₂- | ~3.65 | Triplet (t) | 2H |
| -CH ₂-CH₂OH | ~1.60 | Quintet | 2H |
| -CH₂-CH ₂-CH₂- | ~1.40 | Quintet | 2H |
| -CH ₂-C(O)N- | ~2.40 | Triplet (t) | 2H |
| N-O-CH ₃ | ~3.70 | Singlet (s) | 3H |
| N-CH ₃ | ~3.20 | Singlet (s) | 3H |
| H O-CH₂- | Variable | Broad Singlet (br s) | 1H |
¹³C NMR (Carbon-13 NMR)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| HO-C H₂- | ~62.0 |
| -C H₂-CH₂OH | ~32.0 |
| -CH₂-C H₂-CH₂- | ~21.5 |
| -C H₂-C(O)N- | ~31.0 |
| -C (=O)N- | ~175.0 |
| N-O-C H₃ | ~61.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (molecular formula C₇H₁₅NO₃), the molecular weight is 161.11 g/mol .
In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 161. Subsequent fragmentation provides a molecular fingerprint. Key fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group and the nitrogen atom is common for amides. libretexts.orgmiamioh.edu
Loss of Functional Groups: Fragments corresponding to the loss of the methoxy group (M-31), the N-methyl group (M-15), or the entire N-methoxy-N-methylamine moiety are expected.
McLafferty Rearrangement: If sterically feasible, this rearrangement can occur in molecules with a carbonyl group and available gamma-hydrogens. miamioh.edu
Analysis of these fragments allows researchers to piece together the molecular structure, corroborating data from NMR spectroscopy. nih.gov
Predicted Mass Spectrometry Fragmentation
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 161 | [M]⁺ | Molecular Ion |
| 130 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 102 | [M - CON(CH₃)]⁺ | Cleavage of amide bond |
| 74 | [CH₂=C(OH)N(OCH₃)CH₃]⁺ | McLafferty Rearrangement Product |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The most prominent peaks would include:
A strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. pressbooks.pub
A strong, sharp absorption peak around 1680-1630 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the amide functional group (specifically, a tertiary amide). vscht.czspecac.com
Multiple sharp bands in the 3000-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkane chain. pressbooks.pub
A C-N stretching vibration, typically found in the 1200-1029 cm⁻¹ region. specac.com
The combination of these specific absorptions provides definitive evidence for the presence of both the hydroxyl and the Weinreb amide functionalities within the molecule.
Characteristic Infrared Absorption Bands
| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Alkane | C-H Stretch | 3000 - 2850 | Strong |
| Amide (Weinreb) | C=O Stretch | 1680 - 1630 | Strong, Sharp |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, its primary use is to assess the purity of a synthesized sample. Using a reversed-phase column (e.g., C18), the compound can be separated from starting materials, byproducts, or degradation products. The purity is determined by comparing the area of the peak corresponding to the target compound to the total area of all peaks in the chromatogram.
Regarding enantiomeric excess determination, it is crucial to note that the molecule this compound, as named, is achiral . It does not possess a stereocenter and therefore exists as a single structure, not as a pair of enantiomers. Consequently, methods to determine enantiomeric excess are not applicable to this specific compound. Such analyses would only become relevant for chiral derivatives of this molecule. If a chiral version were synthesized, chiral HPLC would be the method of choice to separate the enantiomers and determine their relative abundance (the enantiomeric excess). uma.esnih.gov
Computational Chemistry Techniques (e.g., Density Functional Theory) for Mechanistic Insights and Transition State Modeling
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and investigative tool that complements experimental findings. For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to further confirm the structure.
Model Reaction Mechanisms: Investigate the energetics of chemical reactions involving the compound. By modeling transition states and reaction intermediates, DFT can provide deep insights into reaction pathways, regioselectivity, and stereoselectivity, guiding the design of new synthetic routes or predicting potential byproducts. mdpi.com
These computational models are invaluable for understanding the molecule's intrinsic properties and reactivity on a level that is often inaccessible by experimental means alone.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 5-Hydroxy-N-methoxy-N-methylpentanamide with high purity?
Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Coupling Reactions : Use of carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate carboxylic acids for amide bond formation. Reaction temperatures are maintained at 0–25°C under inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating high-purity products. Yield optimization (45–57%) requires careful solvent selection and reaction time adjustments .
- Intermediate Characterization : Confirm intermediates via H/C NMR and mass spectrometry (MS) to ensure structural fidelity before proceeding to subsequent steps .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound analogs?
Answer:
Discrepancies often arise from structural variations or assay conditions. Methodological approaches include:
- Comparative Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic modifications (e.g., methoxy group positioning) and test them in standardized assays (e.g., receptor binding or enzyme inhibition) .
- Data Normalization : Account for differences in assay protocols (e.g., cell lines, incubation times) by using internal controls and reference compounds. Cross-validate results with orthogonal techniques like surface plasmon resonance (SPR) for binding affinity measurements .
- Computational Modeling : Molecular docking simulations (e.g., using AutoDock Vina) can predict binding modes and explain activity variations caused by stereochemical differences .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (400–600 MHz) identifies protons in the methoxy ( ppm) and hydroxy groups ( ppm). C NMR confirms carbonyl ( ppm) and quaternary carbons .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak ( ~190–200) and fragmentation patterns for structural validation .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (O-H stretch) confirm functional groups .
Advanced: What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to extreme pH (1–13), elevated temperatures (40–80°C), and oxidative conditions (HO). Monitor degradation via HPLC with UV detection (λ = 210–254 nm) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf life at standard storage conditions (25°C). Activation energy () calculations reveal susceptibility to hydrolysis or oxidation .
- Stabilization Strategies : Co-solvents (e.g., PEG 400) or lyophilization improve stability in aqueous formulations. Buffering agents (e.g., citrate) mitigate pH-dependent degradation .
Safety: What are the critical safety protocols when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- Emergency Measures : For skin contact, wash immediately with soap and water (≥15 minutes). Eye exposure requires flushing with saline solution (10–15 minutes) and urgent medical consultation .
- Waste Disposal : Incinerate in a certified chemical waste facility with afterburners to prevent environmental release. Avoid aqueous disposal due to potential ecotoxicity .
Advanced: How can researchers optimize the regioselectivity of this compound in nucleophilic substitution reactions?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of attacking species, favoring substitution at sterically accessible sites .
- Catalytic Control : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates and selectivity in biphasic systems .
- Computational Predictions : Density Functional Theory (DFT) calculations identify transition-state energies to predict preferential reaction pathways .
Basic: What are the key considerations for designing bioactivity assays involving this compound?
Answer:
- Cell Line Selection : Use target-specific models (e.g., HEK293 for GPCR assays) and validate with positive/negative controls .
- Dose-Response Curves : Test a logarithmic concentration range (1 nM–100 µM) to determine IC/EC values. Triplicate measurements reduce variability .
- Solubility Optimization : Use DMSO stocks (<0.1% final concentration) to prevent solvent toxicity. Confirm solubility via dynamic light scattering (DLS) .
Advanced: What mechanistic insights can be gained from studying the metabolic pathways of this compound?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify primary pathways (e.g., O-demethylation, glucuronidation) .
- Enzyme Inhibition Assays : Test cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
- Isotope Tracing : Use C-labeled analogs to track metabolic fate in vivo (rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
